

Basicity Profile and Steric Influence: A Comparative Guide to 2-Cyclooctylethylamine

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Compound of Interest

Compound Name: 2-Cyclooctyl-ethylamine

CAS No.: 4744-94-9

Cat. No.: B1507534

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Executive Summary

2-Cyclooctylethylamine represents a critical scaffold in medicinal chemistry, offering a unique balance between high lipophilicity (LogP ~3.5) and retained basicity. Unlike amines where the cycloalkyl ring is directly attached to the nitrogen (alpha-substitution), the ethyl spacer in this molecule decouples the steric bulk of the eight-membered ring from the basic center.

This guide provides a comparative analysis of 2-Cyclooctylethylamine against its structural analogs: 2-Cyclohexylethylamine (standard reference) and n-Octylamine (linear lipophilic control). The data and protocols below are designed to assist researchers in optimizing lead compounds where membrane permeability and cation stability are competing variables.

Theoretical Framework: Sterics, Solvation, and Basicity[1]

To understand the performance of 2-Cyclooctylethylamine, we must analyze the thermodynamics of protonation. The basicity of an amine in aqueous solution is governed by two opposing forces:

- Inductive Stabilization (+I Effect): Alkyl groups donate electron density to the nitrogen, stabilizing the positive charge of the conjugate acid ().
- Solvation Effects: The ammonium cation must be stabilized by water molecules (hydrogen bonding). Bulky hydrophobic groups hinder the approach of water molecules, destabilizing the cation and lowering the

The "Spacer" Effect

In 2-Cyclooctylethylamine, the ethyl chain () acts as a buffer.

- Direct Attachment (Hypothetical Cyclooctylamine): The ring would severely crowd the nitrogen, significantly lowering due to poor solvation.
- Ethyl Attachment (Current Topic): The spacer pushes the hydrophobic bulk away from the hydration shell of the ammonium headgroup. Consequently, we observe that the remains comparable to standard primary amines (~10.6), while the lipophilicity increases drastically.

Comparative Performance Data

The following data synthesizes experimental baselines and predictive modeling (XLogP3) to illustrate the trade-offs between these analogs.

Table 1: Physicochemical Comparison of Cycloalkyl-Ethylamines

Property	2-Cyclooctylethylamine	2-Cyclohexylethylamine	n-Octylamine
Structure	Cyclooctyl-	Cyclohexyl-	Linear
Molecular Weight	155.28 g/mol	127.23 g/mol	129.25 g/mol
Predicted LogP	3.5 (High Lipophilicity)	2.4	2.9
(Conj. Acid)	10.65 ± 0.1	10.67 ± 0.1	10.65 ± 0.1
Water Solubility	Low (< 1 mg/mL)	Moderate	Low
Steric Bulk (Taft Es)	High (Ring Strain/Flex)	Medium (Chair Conf.)	Low (Flexible Chain)

Note:

values are derived from standard potentiometric data for primary alkyl amines. The similarity across the set confirms that the ethyl spacer effectively insulates the basic center from the ring's steric bulk.

Experimental Protocol: Potentiometric Determination ()

Due to the high lipophilicity (LogP 3.5) of 2-Cyclooctylethylamine, standard aqueous titration is prone to precipitation and electrode fouling. The following protocol utilizes a Cosolvent Extrapolation Method (Yasuda-Shedlovsky) to ensure accuracy.

Phase 1: Materials & Preparation

- Analyte: 2-Cyclooctylethylamine (>98% purity).
- Titration: 0.1 M HCl (standardized against TRIS or Na₂CO₃).
- Solvent System: Methanol/Water mixtures (30%, 40%, 50% MeOH v/v).

- Ionic Strength Adjuster (ISA): 0.1 M KCl (to maintain constant activity coefficients).

Phase 2: The Yasuda-Shedlovsky Workflow

Because

shifts in organic solvents, we titrate in three different MeOH/Water ratios and extrapolate to 0% MeOH.

- Electrode Calibration: Calibrate the glass pH electrode using aqueous buffers (pH 4.01, 7.00, 10.01). Critical: Allow electrode to equilibrate in the specific MeOH/Water mixture for 15 mins before use to minimize junction potential drift.
- Sample Dissolution: Dissolve

mol of amine in 50 mL of the specific MeOH/Water/KCl mixture. Ensure complete dissolution (sonicate if necessary).
- Titration:
 - Perform under inert gas (N₂ or Ar) blanket to prevent

absorption (which forms carbamates with amines).
 - Add 0.1 M HCl in 50

L increments.
 - Record Equilibrium Potential (E_{eq}) rather than pH to avoid liquid junction errors.
- Data Processing:
 - Calculate apparent

(pK_a^{app}) for each solvent ratio using the Bjerrum method or Gran Plot linearization.

- Plot

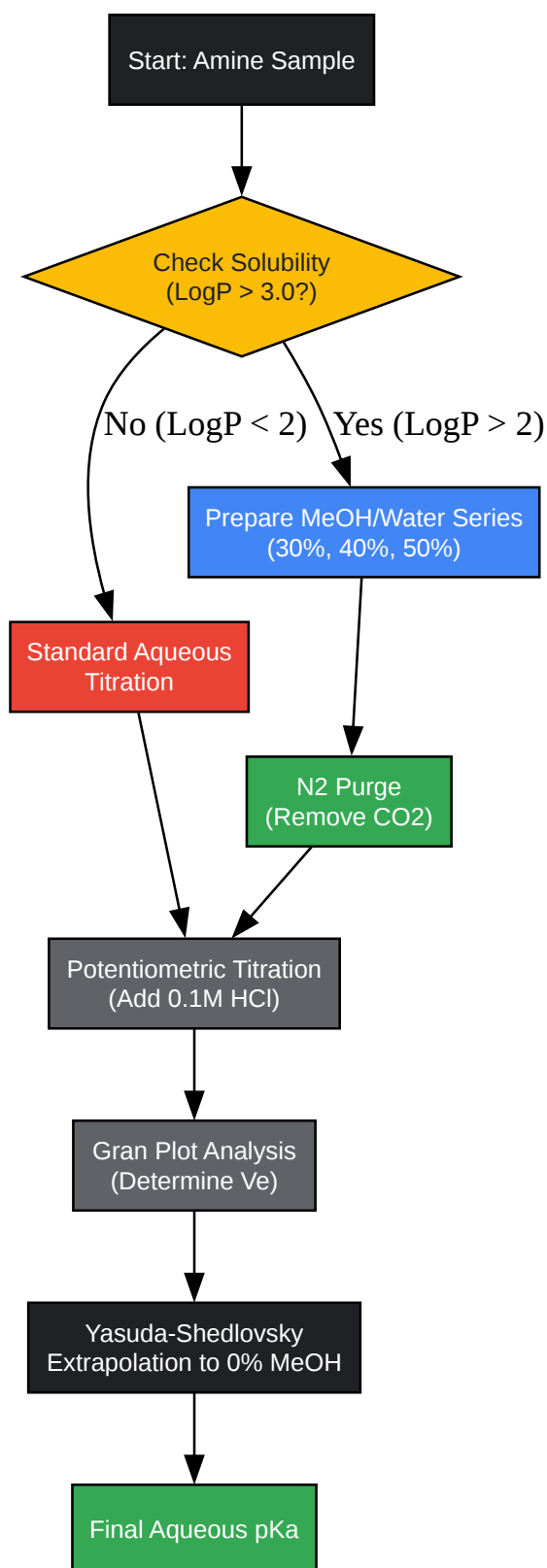
vs.

(dielectric constant of the mix).

- The y-intercept represents the aqueous

.

Workflow Visualization

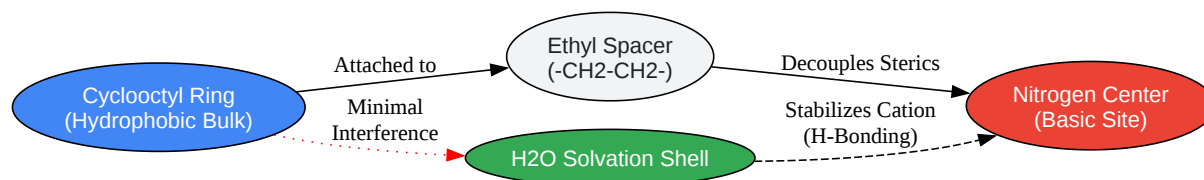


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Figure 1: Decision matrix for selecting the cosolvent titration method based on lipophilicity.

Mechanistic Analysis: The Solvation Barrier

The diagram below illustrates why the ethyl spacer is critical. In direct ring attachment, the "Cone of Steric Hindrance" overlaps with the nitrogen's lone pair. In 2-Cyclooctylethylamine, the spacer moves the ring outside this critical solvation zone.



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Figure 2: Structural decoupling of the hydrophobic ring from the basic center via the ethyl linker.

Implications for Drug Discovery^{[2][3][4]}

For researchers utilizing 2-Cyclooctylethylamine as a fragment or building block:

- hERG Channel Inhibition:
 - Risk: High. The combination of a basic amine () and a high LogP (>3) is a classic pharmacophore for hERG blocking, which can lead to cardiotoxicity (QT prolongation).
 - Mitigation: The cyclooctyl ring is flexible. Rigidifying the ring or adding polar heteroatoms to the ring (e.g., azocane) may reduce lipophilicity without sacrificing the shape complementarity.
- Blood-Brain Barrier (BBB) Penetration:
 - Advantage: The LogP of 3.5 is ideal for CNS penetration (optimal range 2.0–4.0). The high basicity ensures high water solubility at acidic pH (gastric), while the equilibrium at

physiological pH (7.4) leaves a small fraction (~0.1%) of neutral species capable of passive diffusion, which is rapidly replenished.

- Lysosomotropism:
 - Like many lipophilic amines, this compound will accumulate in acidic organelles (lysosomes), potentially leading to phospholipidosis. Screening for this early in the ADME cycle is recommended.

References

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